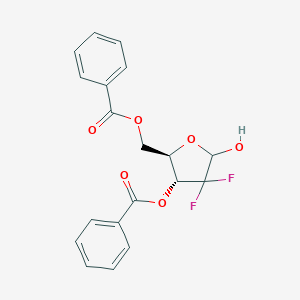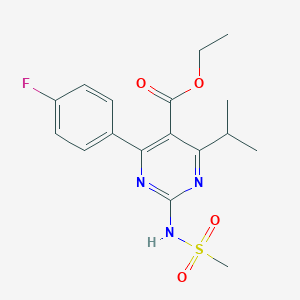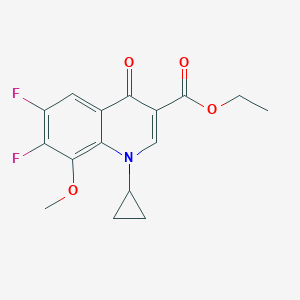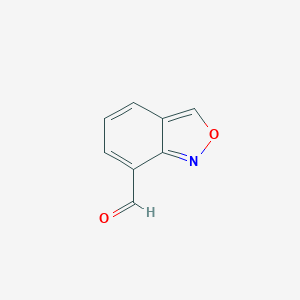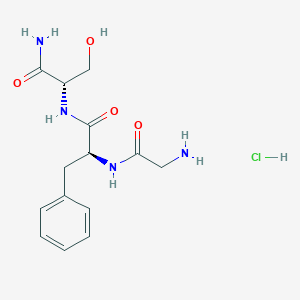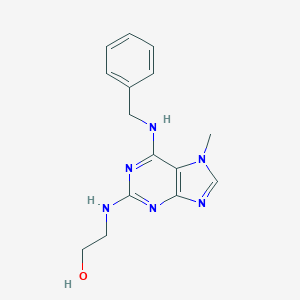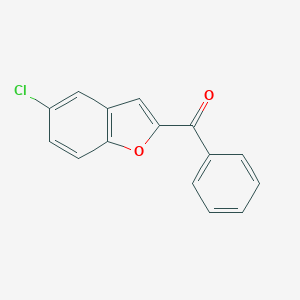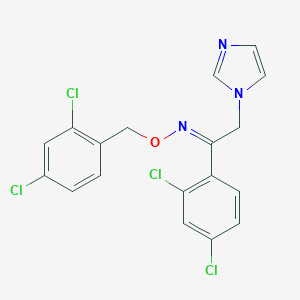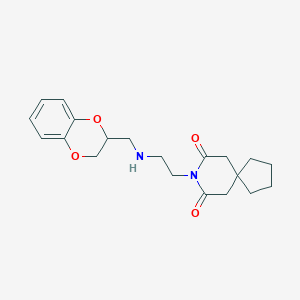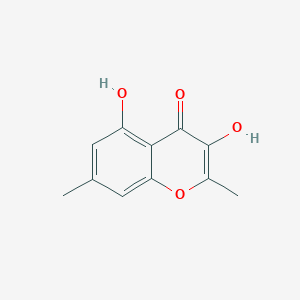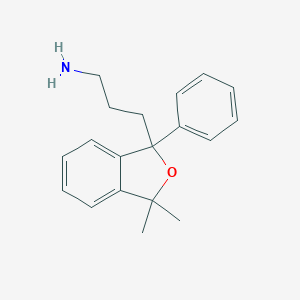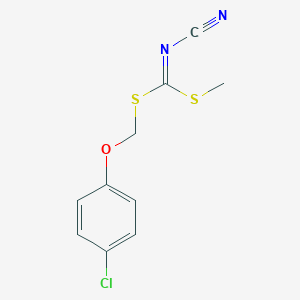
(4-Chlorophenoxy)methyl methyl cyanocarbonodithioimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenoxy)methyl methyl cyanocarbonodithioimidate, commonly known as CMCDI, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. CMCDI is a versatile compound that has been used in a variety of scientific research applications, including as a crosslinking agent and a reagent for modifying proteins. In
科学的研究の応用
CMCDI has a wide range of scientific research applications. It has been used as a crosslinking agent for proteins and peptides, which can help to stabilize the structure of these molecules. Additionally, CMCDI has been used as a reagent for modifying proteins, allowing researchers to study the effects of specific modifications on protein function. CMCDI has also been used in the synthesis of novel materials, such as polymer gels and hydrogels.
作用機序
The mechanism of action of CMCDI is not fully understood. However, it is believed that CMCDI reacts with the thiol groups of cysteine residues in proteins, forming covalent bonds and crosslinking the protein molecules. This crosslinking can help to stabilize the structure of the protein and prevent it from denaturing.
生化学的および生理学的効果
CMCDI has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects. However, it is important to note that the effects of CMCDI on living organisms have not been extensively studied.
実験室実験の利点と制限
One of the major advantages of CMCDI is its versatility. It can be used as a crosslinking agent for proteins and peptides, as well as a reagent for modifying proteins. Additionally, CMCDI is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to the use of CMCDI. For example, it can be difficult to control the degree of crosslinking when using CMCDI as a crosslinking agent. Additionally, the effects of CMCDI on living organisms are not well understood, which may limit its use in certain research applications.
将来の方向性
There are several future directions for research involving CMCDI. One area of interest is the development of new materials using CMCDI as a crosslinking agent. Additionally, researchers may explore the use of CMCDI in the modification of proteins to study the effects of specific modifications on protein function. Finally, the effects of CMCDI on living organisms could be further studied to determine its potential as a therapeutic agent.
合成法
The synthesis of CMCDI involves the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to produce 4-chlorophenoxyacetyl chloride. This intermediate is then reacted with methylamine and cyanogen bromide to produce the final product, CMCDI. The synthesis method is relatively simple and can be performed in a laboratory setting.
特性
CAS番号 |
109349-01-1 |
|---|---|
製品名 |
(4-Chlorophenoxy)methyl methyl cyanocarbonodithioimidate |
分子式 |
C10H9ClN2OS2 |
分子量 |
272.8 g/mol |
IUPAC名 |
[(4-chlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C10H9ClN2OS2/c1-15-10(13-6-12)16-7-14-9-4-2-8(11)3-5-9/h2-5H,7H2,1H3 |
InChIキー |
CIMMIBOAYHKDRS-UHFFFAOYSA-N |
SMILES |
CSC(=NC#N)SCOC1=CC=C(C=C1)Cl |
正規SMILES |
CSC(=NC#N)SCOC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



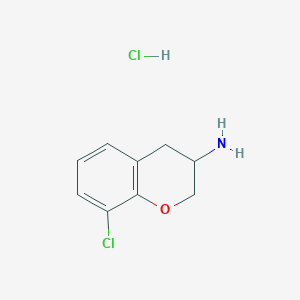
![Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B21878.png)
